molecular formula C8H14N2O B1376057 1-Cyclopropyl-1,4-diazepan-5-one CAS No. 30858-70-9

1-Cyclopropyl-1,4-diazepan-5-one

Cat. No.: B1376057
CAS No.: 30858-70-9
M. Wt: 154.21 g/mol
InChI Key: SERFALWWEPVOSQ-UHFFFAOYSA-N
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Description

1-Cyclopropyl-1,4-diazepan-5-one is a seven-membered diazepane derivative featuring a cyclopropyl substituent at the N1 position. This compound is part of a broader class of 1,4-diazepan-5-ones, which are nitrogen-containing heterocycles with diverse pharmacological applications, including antimicrobial, anticancer, and antiviral activities . The cyclopropyl group introduces unique steric and electronic effects, influencing ring puckering and intermolecular interactions .

Properties

IUPAC Name

1-cyclopropyl-1,4-diazepan-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2O/c11-8-3-5-10(6-4-9-8)7-1-2-7/h7H,1-6H2,(H,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SERFALWWEPVOSQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2CCC(=O)NCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-Cyclopropyl-1,4-diazepan-5-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

1-Cyclopropyl-1,4-diazepan-5-one has the following molecular structure:

  • Molecular Formula: C8H12N2O
  • Molecular Weight: 156.19 g/mol
  • CAS Number: 30858-70-9

The compound features a diazepan ring with a cyclopropyl substituent at the first position and a ketone group at the fifth position, which contributes to its unique biochemical properties.

The biological activity of 1-Cyclopropyl-1,4-diazepan-5-one is primarily mediated through its interaction with various neurotransmitter receptors. Notably, it has been shown to act as a partial agonist at nicotinic acetylcholine receptors (nAChRs), particularly the α4β2 subtype. This interaction is significant for potential applications in treating disorders such as depression and anxiety.

Pharmacological Profile

Research indicates that 1-Cyclopropyl-1,4-diazepan-5-one exhibits several pharmacological effects:

  • Anxiolytic Effects: In animal models, compounds similar to 1-Cyclopropyl-1,4-diazepan-5-one have demonstrated reduced anxiety-like behaviors.
  • Antidepressant Activity: Studies have suggested that nAChR partial agonists can enhance mood and cognitive function, making this compound a candidate for further exploration in depression therapy.

Case Studies

Several studies have investigated the biological activity of compounds related to 1-Cyclopropyl-1,4-diazepan-5-one:

  • Study on α4β2 nAChR Agonists:
    • A study reported that derivatives incorporating cyclopropyl groups displayed high selectivity for the α4β2 nAChR with Ki values ranging from 0.5 to 51.4 nM. The most promising compounds exhibited EC50 values between 15–50 nM in ion flux assays, indicating strong functional activity .
  • In Vivo Efficacy:
    • In vivo tests using mouse models showed that certain derivatives of diazepan compounds demonstrated significant antidepressant-like effects in forced swim tests, supporting their potential therapeutic use .
  • Synthesis and Evaluation:
    • A synthesis study highlighted the creation of novel hybrids based on diazepan frameworks, which were evaluated for their binding affinities and functional profiles at nAChRs. These findings underline the importance of structural modifications in enhancing biological activity .

Data Table: Summary of Biological Activity

CompoundTarget ReceptorKi (nM)EC50 (nM)Effect
1-Cyclopropyl-1,4-diazepan-5-oneα4β2 nAChR0.5–51.415–50Anxiolytic/Antidepressant
Related Diazepan Derivativeα3β4 nAChR>1000N/ANegligible Affinity

Comparison with Similar Compounds

Structural Features and Substituent Effects

The table below summarizes key structural and physicochemical differences between 1-cyclopropyl-1,4-diazepan-5-one and selected analogs:

Compound Substituent(s) Molecular Weight Melting Point (°C) Key Structural Features References
1-Cyclopropyl-1,4-diazepan-5-one Cyclopropyl at N1 168.23 (calc.) Not reported Compact cyclopropyl group; potential for strained ring conformation
1-Benzyl-1,4-diazepan-5-one Benzyl at N1 204.27 115–117 Bulky aromatic substituent; chair conformation in crystal lattice
2,7-Diphenyl-1,4-diazepan-5-one Phenyl at C2 and C7 280.34 Not reported Planar aromatic groups; dimerization via N–H···O hydrogen bonds
6-Methyl-2,7-diphenyl-1,4-diazepan-5-one Methyl at C6, phenyl at C2/C7 294.36 Not reported Enhanced steric hindrance; C–H···O interactions in crystal packing

Key Observations :

  • Cyclopropyl vs.
  • Aromatic vs. Aliphatic Substituents : Phenyl groups (e.g., in 2,7-diphenyl derivatives) enhance π-π stacking interactions with proteins, as observed in docking studies with NS5B RNA polymerase .

Table 2. Crystallographic Parameters :

Compound Space Group Unit Cell Volume (ų) Hydrogen Bonding Patterns Refinement Software
1-Benzyl-1,4-diazepan-5-one Monoclinic 1130.3 N–H···O dimers; C–H···O layers SHELXL-97
2,7-Diphenyl-1,4-diazepan-5-one Triclinic 1056.2 N–H···O dimers; no C–H···O interactions SHELXS-97

Comparative Efficacy :

  • The cyclopropyl derivative’s compact structure may enhance bioavailability compared to bulkier analogs, though this remains untested .
  • Benzyl and phenyl substituents improve target affinity but may increase metabolic instability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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